molecular formula C7H4BrF2N3 B2507340 2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2248342-75-6

2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2507340
CAS RN: 2248342-75-6
M. Wt: 248.031
InChI Key: VUSYIJXOVLHTFE-UHFFFAOYSA-N
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Description

“2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class of compounds . These compounds are nitrogen-rich and have found wide applications in drug design . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridines consists of a fused ring system containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyridines include oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines is another key reaction .

Mechanism of Action

While the specific mechanism of action for “2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not mentioned in the search results, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridines are known to bind with a variety of enzymes and receptors in the biological system, exhibiting numerous activities .

Future Directions

The future directions for “2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds involve further exploration of their synthesis and pharmacological potentials . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the key areas of focus .

properties

IUPAC Name

2-bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-7-11-5-2-1-4(6(9)10)3-13(5)12-7/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYIJXOVLHTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

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